molecular formula C19H23N3O4S B2638311 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700858-57-7

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2638311
CAS RN: 700858-57-7
M. Wt: 389.47
InChI Key: ODIVIRVWXHBPID-UHFFFAOYSA-N
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Description

The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a type of arylpiperazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2- (4- (4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” are not detailed in the retrieved sources, studies have shown that similar compounds exhibit affinity for alpha1-adrenergic receptors .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds involves interaction with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The future directions for research on “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” and similar compounds could involve further in vitro and in vivo studies to evaluate their therapeutic potential . Additionally, the design of new derivatives of these compounds could be explored to enhance their safety and efficacy .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-9-7-16(8-10-17)20-19(23)15-21-11-13-22(14-12-21)27(24,25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVIRVWXHBPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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